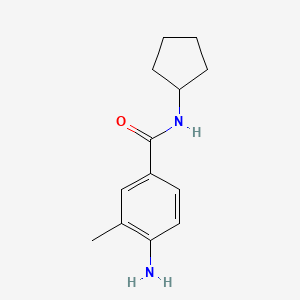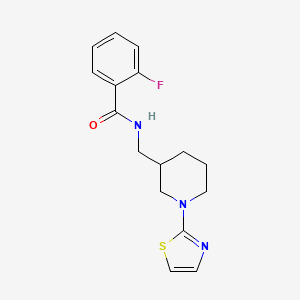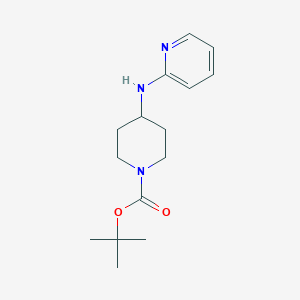![molecular formula C20H16ClNOS B2915440 N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide CAS No. 251096-72-7](/img/structure/B2915440.png)
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide, also known as ML141, is a small molecule inhibitor that has been developed for the selective inhibition of the Rho family of GTPases. This compound is of great interest to the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Antimicrobial Activity
The structural analogs of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzamide have been studied for their potential as antimicrobial agents. These compounds have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the ability of these compounds to interfere with the biosynthesis of bacterial lipids or other mechanisms that are crucial for microbial survival .
Antiproliferative Agents
Similar compounds have also been evaluated for their antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). The compounds’ ability to inhibit the uncontrolled growth of cancer cells makes them potential candidates for anticancer drug development .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between a drug candidate and its target. Compounds related to N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzamide have been used in molecular docking to predict their binding affinity and mode of action within the binding pocket of selected proteins. This is crucial for rational drug design .
Bioinformatics
Bioinformatics plays a vital role in the analysis and interpretation of biological data. Compounds like Bionet1_000966 can be used in bioinformatics to identify and structurally modify natural products, design compounds with desired properties, and assess their therapeutic effects theoretically. Cheminformatics analyses, including similarity searching, clustering, QSAR modeling, and virtual screening, are part of this application .
Functional Analysis of Biological Networks
The compound’s data can be integrated into biological network analysis to identify functional modules within the networks. This is particularly useful in transcriptomics and interactomics, where the quality and quantity of data require sophisticated computational tools for integrative approaches .
Drug Development
In the field of drug development, bioinformatics tools can utilize the information on compounds like Bionet1_000966 to accelerate the discovery of new drugs. This includes the personalization of drug therapies to individual genetic patterns, which is a step towards personalized medicine .
properties
IUPAC Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNOS/c1-14-5-4-6-15(13-14)20(23)22-16-9-11-17(12-10-16)24-19-8-3-2-7-18(19)21/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZGOULVIMADCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

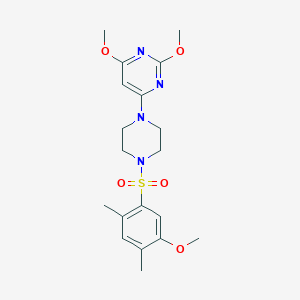
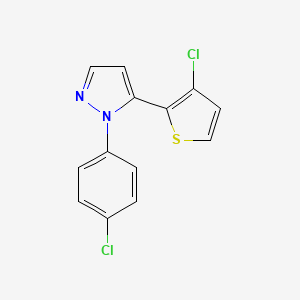
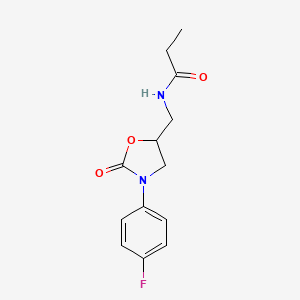
![5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2915362.png)
![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)
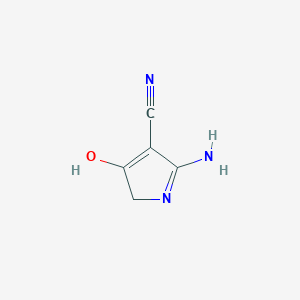

![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)
![3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2915372.png)
![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)
